(10Z)-11-(4-methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one
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Overview
Description
(10Z)-11-(4-methylphenyl)-2,10-diazatricyclo[10400^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10Z)-11-(4-methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the tricyclic core: This step involves cyclization reactions under specific conditions to form the tricyclic structure.
Introduction of the diazatricyclo moiety: This is achieved through reactions involving nitrogen-containing reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
(10Z)-11-(4-methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like hydroxide ions for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (10Z)-11-(4-methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (10Z)-11-(4-methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(10Z)-11-(4-methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one: shares similarities with other tricyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of a tricyclic core with a diazatricyclo moiety and a 4-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
6-(4-methylphenyl)-11H-benzo[c][1,5]benzodiazocin-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-14-10-12-15(13-11-14)20-16-6-2-4-8-18(16)23-21(24)17-7-3-5-9-19(17)22-20/h2-13H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNRFBOTAWJZPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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